Dimethyl {2-(4-chlorobenzyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a phosphonate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions typically require controlled temperatures, ranging from -78°C to room temperature, and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions can produce more saturated compounds .
Scientific Research Applications
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, resulting in the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE: shares similarities with other oxazole derivatives, such as:
Uniqueness
The uniqueness of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H22ClN2O5P |
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Molecular Weight |
436.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-dimethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H22ClN2O5P/c1-25-17-10-6-15(7-11-17)13-22-19-20(29(24,26-2)27-3)23-18(28-19)12-14-4-8-16(21)9-5-14/h4-11,22H,12-13H2,1-3H3 |
InChI Key |
HPRXGMTUCBZANI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)CC3=CC=C(C=C3)Cl)P(=O)(OC)OC |
Origin of Product |
United States |
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